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Introduction
Ravidasvir hydrochloride (formerly PPI-668) is a potent, pangenotypic second-generation

direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) non-structural protein

5A (NS5A).[1][2] Developed to address the global burden of chronic HCV infection, particularly

in low- and middle-income countries, ravidasvir has been evaluated in several early-phase

clinical trials.[3][4] This technical guide synthesizes the available data from these foundational

studies, focusing on quantitative outcomes, experimental designs, and the underlying

mechanism of action.

Mechanism of Action
Ravidasvir inhibits the HCV NS5A protein, a multifunctional phosphoprotein essential for viral

RNA replication and virion assembly.[1][5] By binding to NS5A, ravidasvir disrupts its function,

thereby halting the viral life cycle.[1] This targeted inhibition leads to a rapid reduction in HCV

RNA levels in infected individuals.[6]
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Caption: Mechanism of action of Ravidasvir in inhibiting HCV replication.

Key Early-Phase Clinical Trials
Ravidasvir has been evaluated in several key clinical trials, often in combination with other

direct-acting antivirals like sofosbuvir. These studies have established its safety and efficacy
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across various HCV genotypes and patient populations.

The STORM-C-1 Trial
The STORM-C-1 trial was a pivotal two-stage, open-label, single-arm, phase II/III study

conducted in Malaysia and Thailand. It was designed to assess the efficacy and safety of

ravidasvir in combination with sofosbuvir in a diverse population of adults with chronic HCV

infection.[7][8][9]

Experimental Protocol: STORM-C-1

Study Design: A two-stage, open-label, multicenter, single-arm, phase II/III trial.[7][8]

Patient Population: Adults aged 18-69 years with chronic HCV infection, with or without

compensated cirrhosis (Metavir F0-F4, Child-Pugh A). The trial included patients regardless

of HCV genotype, HIV co-infection status, or previous interferon-based treatment.[7][8]

Treatment Regimen:

Patients without cirrhosis received ravidasvir (200 mg, once daily) and sofosbuvir (400 mg,

once daily) for 12 weeks.[7][8]

Patients with compensated cirrhosis received the same regimen for 24 weeks.[7][8]

Primary Endpoint: Sustained Virological Response at 12 weeks post-treatment (SVR12),

defined as HCV RNA below the lower limit of quantification.[7][8]

Pharmacokinetics Sub-study: A nested sub-study evaluated the population pharmacokinetics

of ravidasvir, including the impact of covariates and drug-drug interactions with antiretroviral

therapy in HIV/HCV co-infected patients.[10][11]
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Caption: Experimental workflow for the STORM-C-1 clinical trial.
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Quantitative Data Summary: STORM-C-1 (Stage 1)

Parameter
Overall Cohort
(N=301)

Patients with
Cirrhosis
(N=81)

Patients with
Genotype 3
(N=158)

HIV Co-
infected
Patients
(N=90)

SVR12 Rate 97% (291/300)[7] 96% (78/81)[7] 97% (153/158)[7]
No difference in

SVR12 rates[7]

Common

Adverse Events

Pyrexia (12%),

Cough (9%),

Upper respiratory

tract infection

(8%), Headache

(7%)[7][8]

- - -

Serious Adverse

Events

No deaths or

treatment

discontinuations

due to drug-

related serious

adverse events.

[7][8]

- - -

Other Key Early-Phase Trials
Several other trials have provided crucial data on the efficacy and safety of ravidasvir in

different combinations and patient populations.

Quantitative Data Summary: PYRAMID 1, EVEREST, and ASC16-II/III-CTP-1-01 Trials
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Trial Name
Patient
Population

Treatment
Regimen

Key Efficacy
Outcome
(SVR12)

Reference(s)

PYRAMID 1

298 Egyptian

patients with

HCV Genotype 4

(treatment-naïve

and experienced,

with and without

cirrhosis)

Ravidasvir

(200mg) +

Sofosbuvir

(400mg) +/-

Ribavirin for 12

or 16 weeks

95.3% overall;

98.9% in non-

cirrhotic

treatment-naïve

patients.[12]

[12][13]

EVEREST

38 treatment-

naïve, non-

cirrhotic HCV

Genotype 1

patients in China

Ravidasvir

(200mg) +

Danoprevir

(100mg/ritonavir

100mg) +

Ribavirin for 12

weeks

100%[12] [12]

ASC16-II/III-

CTP-1-01

424 treatment-

naïve, non-

cirrhotic HCV

Genotype 1

patients in China

Ravidasvir

(200mg) +

Danoprevir/Riton

avir + Ribavirin

(n=318) vs.

Placebo (n=106)

for 12 weeks

99% (per-

protocol

analysis)[13][14]

[13][14]

Pharmacokinetics and Drug Interactions
Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of

ravidasvir.

Absorption and Dosing: Ravidasvir is readily absorbed, with a time to maximum

concentration (Tmax) of 1.5 to 2 hours and an estimated half-life of approximately 7 hours.

Pharmacokinetic data support a once-daily dosing regimen.[15]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://list.essentialmeds.org/recommendations/1332
https://list.essentialmeds.org/recommendations/1332
https://list.essentialmeds.org/recommendations/1332/print?format=pdf
https://list.essentialmeds.org/recommendations/1332
https://list.essentialmeds.org/recommendations/1332
https://list.essentialmeds.org/recommendations/1332/print?format=pdf
https://pubmed.ncbi.nlm.nih.gov/31608212/
https://list.essentialmeds.org/recommendations/1332/print?format=pdf
https://pubmed.ncbi.nlm.nih.gov/31608212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8448156/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose Proportionality: Exposure to ravidasvir increases in a dose-proportional manner

following single doses of 100 mg, 200 mg, and 300 mg, with no evidence of accumulation

after multiple doses.[15]

Drug-Drug Interactions:

Coadministration with ritonavir-boosted danoprevir resulted in a significant increase in

ravidasvir plasma concentrations.[15]

Ravidasvir is a P-glycoprotein (P-gp) substrate; therefore, co-administration with strong P-

gp inducers is contraindicated.[16]

Population pharmacokinetic modeling from the STORM-C-1 trial indicated that while

concomitant antiretroviral therapy (notably efavirenz-based regimens) increased ravidasvir

clearance, the effect on drug exposure was not considered clinically relevant based on the

high efficacy observed.[10][11] No clinically significant interactions were observed with

commonly used antiretrovirals like tenofovir, emtricitabine, or nevirapine.[3][17]

Safety and Tolerability
Across early-phase trials, ravidasvir, primarily in combination with sofosbuvir, has been shown

to be safe and well-tolerated.[18][19]

The most frequently reported adverse events are generally mild to moderate and include

headache, fatigue, pyrexia, and cough.[1][7]

In a placebo-controlled trial, serious adverse events were infrequent and occurred at a lower

rate in the ravidasvir-containing arm (2%) compared to the placebo arm (5%).[12][13]

No significant safety signals or treatment-related deaths have been consistently reported in

the major trials.[7][8]

Conclusion
The early-phase clinical development of ravidasvir hydrochloride has established it as a

highly effective and well-tolerated NS5A inhibitor for the treatment of chronic hepatitis C.

Foundational trials like STORM-C-1 have demonstrated high SVR12 rates across diverse
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patient populations, including those with cirrhosis, various genotypes, and HIV co-infection. The

favorable pharmacokinetic and safety profiles support its use in combination with other direct-

acting antivirals, positioning ravidasvir as a critical tool in the global effort to eliminate HCV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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